Cas no 113248-64-9 ((4-Fluorobenzyl)-pyridin-3-ylmethyl-amine)

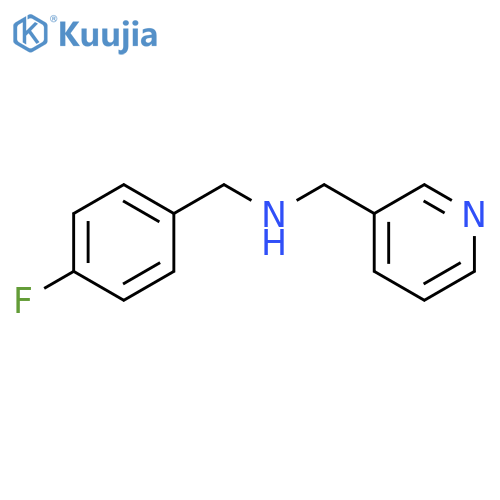

113248-64-9 structure

商品名:(4-Fluorobenzyl)-pyridin-3-ylmethyl-amine

(4-Fluorobenzyl)-pyridin-3-ylmethyl-amine 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinemethanamine,N-[(4-fluorophenyl)methyl]-

- (4-fluorophenyl)-N-(pyridin-3-ylmethyl)methanaminium

- (4-FLUOROBENZYL)-PYRIDIN-3-YLMETHYL-AMINE

- 1-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)methanamine

- (4-Fluorobenzyl)pyridin-3-ylmethylamine

- (4-FLUORO-BENZYL)-PYRIDIN-3-YLMETHYL-AMINE

- N-(4-FLUOROBENZYL)-N-(3-PYRIDINYLMETHYL)AMINE

- N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine

- SR-01000597316-1

- (4-Fluorobenzyl)pyridin-3-ylmethyl-amine

- TimTec1_008114

- 1-(4-Fluorophenyl)-N-[(pyridin-3-yl)methyl]methanamine

- Oprea1_549794

- AG-390/25100006

- SCHEMBL10559908

- 3-(4-fluorobenzylaminomethyl)pyridine

- FALPYPALLCTAIS-UHFFFAOYSA-N

- A803034

- [(4-fluorophenyl)methyl](pyridin-3-ylmethyl)amine

- HMS1557A18

- MFCD02656616

- FT-0642770

- SR-01000597316

- CS-0339323

- 113248-64-9

- BB 0220080

- DTXSID80354593

- AKOS000239579

- DB-041162

- G66838

- (4-Fluorobenzyl)-pyridin-3-ylmethyl-amine

-

- MDL: MFCD02656616

- インチ: InChI=1S/C13H13FN2/c14-13-5-3-11(4-6-13)8-16-10-12-2-1-7-15-9-12/h1-7,9,16H,8,10H2

- InChIKey: FALPYPALLCTAIS-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CN=C1)CNCC2=CC=C(C=C2)F

計算された属性

- せいみつぶんしりょう: 216.10600

- どういたいしつりょう: 216.10627659g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 24.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 333.6±27.0 °C at 760 mmHg

- フラッシュポイント: 155.6±23.7 °C

- PSA: 24.92000

- LogP: 2.90140

- じょうきあつ: 0.0±0.7 mmHg at 25°C

(4-Fluorobenzyl)-pyridin-3-ylmethyl-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 危険レベル:IRRITANT

(4-Fluorobenzyl)-pyridin-3-ylmethyl-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F598375-50mg |

(4-Fluorobenzyl)-pyridin-3-ylmethyl-amine |

113248-64-9 | 50mg |

$ 115.00 | 2022-06-04 | ||

| TRC | F598375-5mg |

(4-Fluorobenzyl)-pyridin-3-ylmethyl-amine |

113248-64-9 | 5mg |

$ 50.00 | 2022-06-04 | ||

| A2B Chem LLC | AD63677-5g |

3-Pyridinemethanamine,N-[(4-fluorophenyl)methyl]- |

113248-64-9 | 97% | 5g |

$489.00 | 2024-04-20 | |

| abcr | AB587860-5g |

N-(4-Fluorobenzyl)-1-(pyridin-3-yl)methanamine; . |

113248-64-9 | 5g |

€941.60 | 2024-04-20 | ||

| Ambeed | A723987-5g |

N-(4-Fluorobenzyl)-1-(pyridin-3-yl)methanamine |

113248-64-9 | 97% | 5g |

$611.0 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1409993-100mg |

N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine |

113248-64-9 | 97% | 100mg |

¥362.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1409993-1g |

N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine |

113248-64-9 | 97% | 1g |

¥1783.00 | 2024-08-09 | |

| TRC | F598375-10mg |

(4-Fluorobenzyl)-pyridin-3-ylmethyl-amine |

113248-64-9 | 10mg |

$ 65.00 | 2022-06-04 | ||

| Matrix Scientific | 010634-500mg |

(4-Fluorobenzyl)-pyridin-3-ylmethyl-amine |

113248-64-9 | 500mg |

$174.00 | 2021-06-27 | ||

| abcr | AB587860-1g |

N-(4-Fluorobenzyl)-1-(pyridin-3-yl)methanamine; . |

113248-64-9 | 1g |

€357.50 | 2024-04-20 |

(4-Fluorobenzyl)-pyridin-3-ylmethyl-amine 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

113248-64-9 ((4-Fluorobenzyl)-pyridin-3-ylmethyl-amine) 関連製品

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:113248-64-9)(4-Fluorobenzyl)-pyridin-3-ylmethyl-amine

清らかである:99%/99%

はかる:1g/5g

価格 ($):184.0/550.0